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molecular formula C14H26O3 B8405673 2-Methylpropyl 4-oxodecanoate CAS No. 918883-28-0

2-Methylpropyl 4-oxodecanoate

Cat. No. B8405673
M. Wt: 242.35 g/mol
InChI Key: ZMHROFXRCAZCOJ-UHFFFAOYSA-N
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Patent
US07897802B2

Procedure details

To the resulting isobutyl 4-oxodecanoate were added 1 L of methanol and 250 g of 25% sodium hydroxide, and the mixture was stirred at 25° C. for 1 hour, followed by distilling off methanol in vacuo. Subsequently, thereto were added 2 L of water and 1 L of toluene. The resulting mixture was stirred at room temperature for 1 hour and then allowed to stand to separate the water phase. To the water phase were added 175 g of concentrated hydrochloric acid and 1.8 L of toluene. The resulting mixture was stirred for 10 minutes and then allowed to stand to separate the organic phase. Toluene in the organic phase was distilled off in vacuo and 1 L of toluene and 47.5 mL of concentrated sulfuric acid were added. The resulting mixture was heated under reflux for 1 hour and then cooled to 25° C. Thereto was gradually added 155 g of sodium hydrogencarbonate followed by stirring for 10 minutes at 25° C. Methanol was distilled off in vacuo and then 3 L of water and 1.8 L of toluene were added. The resulting mixture was stirred for 10 minutes at room temperature and then allowed to stand to separate the organic phase. Toluene in the organic phase was distilled off, yielding methyl 4-oxodecanoate (a compound in which R17 represents an n-pentyl group, and R18 represents a methyl group in the above formula (12)). Gas chromatographic analysis showed that the yield of methyl 4-oxodecanoate relative to isobutyl 4-oxodecanoate was 95%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:3][CH2:4][C:5]([O:7][CH2:8]C(C)C)=[O:6].[OH-].[Na+]>CO>[O:1]=[C:2]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:3][CH2:4][C:5]([O:7][CH3:8])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CCC(=O)OCC(C)C)CCCCCC
Name
Quantity
250 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 25° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
by distilling off methanol in vacuo
ADDITION
Type
ADDITION
Details
Subsequently, thereto were added 2 L of water and 1 L of toluene
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to separate the water phase
ADDITION
Type
ADDITION
Details
To the water phase were added 175 g of concentrated hydrochloric acid and 1.8 L of toluene
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to separate the organic phase
DISTILLATION
Type
DISTILLATION
Details
Toluene in the organic phase was distilled off in vacuo and 1 L of toluene and 47.5 mL of concentrated sulfuric acid
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C
STIRRING
Type
STIRRING
Details
by stirring for 10 minutes at 25° C
Duration
10 min
DISTILLATION
Type
DISTILLATION
Details
Methanol was distilled off in vacuo
ADDITION
Type
ADDITION
Details
3 L of water and 1.8 L of toluene were added
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 10 minutes at room temperature
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to separate the organic phase
DISTILLATION
Type
DISTILLATION
Details
Toluene in the organic phase was distilled off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C(CCC(=O)OC)CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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